molecular formula C17H22Cl2N2O2 B4629111 N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4629111
M. Wt: 357.3 g/mol
InChI Key: QZYTUGXIYKRBDY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22Cl2N2O2 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is 356.1058333 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research has detailed the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, this study identified four distinct conformations of the compound and developed unified pharmacophore models for CB1 receptor ligands. The study's findings suggest that the compound's N1 aromatic ring moiety plays a significant role in the steric binding interaction with the receptor, proposing that specific conformers possess the proper spatial orientation to bind to the CB1 receptor. This research contributes to understanding the compound's potential therapeutic applications, particularly in designing cannabinoid receptor antagonists or inverse agonists (Shim et al., 2002).

Antimyotonic Agents

Another study explored constrained analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, as potent skeletal muscle sodium channel blockers. These compounds were synthesized and demonstrated a marked increase in potency compared to tocainide, highlighting their potential as antimyotonic agents (Catalano et al., 2008).

CB1 Receptor Inverse Agonists

Further research into biarylpyrazole inverse agonists at the cannabinoid CB1 receptor revealed the importance of the C-3 carboxamide oxygen/lysine interaction. This study designed and synthesized new analogues of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide to test hypotheses derived from modeling and mutant cycle results. The findings support that the carboxamide oxygen of the C-3 substituent engages in a hydrogen bond crucial for the production of inverse agonism, providing insights into designing CB1 receptor antagonists (Hurst et al., 2006).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor, were also investigated. This research demonstrated NESS 0327's high selectivity and affinity for the CB1 receptor, offering a potential new drug candidate for conditions modulated by this receptor (Ruiu et al., 2003).

Enantioselective Catalysts

Additionally, l-piperazine-2-carboxylic acid derived N-formamide was developed as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines, showcasing the compound's utility in synthetic chemistry applications. This research highlights the compound's potential in facilitating reactions that require high selectivity and yields, which could be beneficial in pharmaceutical synthesis and material science (Wang et al., 2006).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-17(2,3)16(23)21-8-6-11(7-9-21)15(22)20-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYTUGXIYKRBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.